Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate

Drug-likeness ADME Prediction Scaffold Selection

Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate (CAS 142027-05-2) is a bicyclic heterocyclic compound featuring a partially saturated quinazoline core with hydroxyl groups at positions 2 and 4 and an ethyl ester at position It belongs to the tetrahydroquinazoline-2,4-dione family and exists primarily in its 2,4-dioxo tautomeric form (IUPAC: ethyl 2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylate). The compound is utilized as a versatile scaffold in medicinal chemistry for the synthesis of kinase inhibitors and antimicrobial agents, and its procurement specifications typically require ≥97% purity as verified by HPLC.

Molecular Formula C11H14N2O4
Molecular Weight 238.243
CAS No. 142027-05-2
Cat. No. B2641647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate
CAS142027-05-2
Molecular FormulaC11H14N2O4
Molecular Weight238.243
Structural Identifiers
SMILESCCOC(=O)C1CCC2=C(C1)C(=O)NC(=O)N2
InChIInChI=1S/C11H14N2O4/c1-2-17-10(15)6-3-4-8-7(5-6)9(14)13-11(16)12-8/h6H,2-5H2,1H3,(H2,12,13,14,16)
InChIKeyXJIILPGXGGYZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2,4-Dihydroxy-5,6,7,8-Tetrahydroquinazoline-6-Carboxylate (CAS 142027-05-2): Procurement-Grade Tetrahydroquinazoline Scaffold


Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate (CAS 142027-05-2) is a bicyclic heterocyclic compound featuring a partially saturated quinazoline core with hydroxyl groups at positions 2 and 4 and an ethyl ester at position 6. It belongs to the tetrahydroquinazoline-2,4-dione family and exists primarily in its 2,4-dioxo tautomeric form (IUPAC: ethyl 2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylate) [1]. The compound is utilized as a versatile scaffold in medicinal chemistry for the synthesis of kinase inhibitors and antimicrobial agents, and its procurement specifications typically require ≥97% purity as verified by HPLC . Computed physicochemical properties include a molecular weight of 238.24 g/mol, XLogP3-AA of -0.1, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds [1].

Why Ethyl 2,4-Dihydroxy-5,6,7,8-Tetrahydroquinazoline-6-Carboxylate Cannot Be Casually Substituted by In-Class Analogs


Within the tetrahydroquinazoline-2,4-dione scaffold class, seemingly minor functional group variations at position 6—such as the ethyl ester in the target compound versus the free carboxylic acid (CAS 5439-88-3) or the unsubstituted parent—produce substantial differences in key drug-likeness and synthetic utility parameters. For instance, the ester derivative exhibits a significantly higher computed lipophilicity (XLogP3-AA = -0.1) compared to the ionizable carboxylic acid, which carries a negative charge at physiological pH and consequently has a much lower effective LogP [1]. This directly impacts membrane permeability, oral bioavailability potential, and the compound's suitability as a prodrug intermediate. Furthermore, the ester group serves as a protecting group that can be selectively hydrolyzed under controlled conditions, offering a synthetic advantage over the free acid for scaffold derivatization . Consequently, blanket substitution with a generic tetrahydroquinazoline-2,4-dione analog is not scientifically justifiable without compromising these critical differential properties.

Quantitative Differentiation Evidence for Ethyl 2,4-Dihydroxy-5,6,7,8-Tetrahydroquinazoline-6-Carboxylate Against Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: Ethyl Ester vs. Carboxylic Acid Analog

The ethyl ester prodrug form (target compound) possesses a computed XLogP3-AA lipophilicity value of -0.1 [1]. In contrast, the direct carboxylic acid analog, 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (CAS 5439-88-3), is predominantly ionized at physiological pH, resulting in a significantly lower effective partition coefficient; its calculated XLogP3-AA is not directly comparable but the structural difference unequivocally indicates a major reduction in lipophilicity. The -0.1 value positions the target compound closer to optimal CNS drug-like space (LogP 1–3) and is substantially more lipophilic than the permanently charged acid congener [1].

Drug-likeness ADME Prediction Scaffold Selection

Hydrogen Bond Donor Count and Rotatable Bond Comparison for Permeability Assessment

The target compound presents a hydrogen bond donor (HBD) count of 2 and 3 rotatable bonds, as computed by PubChem [1]. The carboxylic acid analog (CAS 5439-88-3) possesses an additional HBD from the acid group (total HBD = 3) and one fewer rotatable bond. According to Lipinski's and Veber's rules, exceeding an HBD count of 2 can negatively impact oral bioavailability. The target's HBD count of 2 meets the recommended threshold, whereas the acid analog (HBD = 3) exceeds it, suggesting a more favorable permeability profile for the ester [1].

Physicochemical Profile Permeability Medicinal Chemistry

Synthetic Accessibility and Intermediate Utility versus the Carboxylic Acid

Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate is synthesized by selective mono-decarbethoxylation of a geminal diester precursor under basic conditions (1N NaOH, 40 °C, 35 min) . This synthetic route highlights the stability of the ethyl ester during controlled basic hydrolysis, enabling downstream diversification at the 6-position via subsequent amidation or transesterification. In contrast, the free carboxylic acid analog is typically obtained by full saponification, which irreversibly locks the functional group into an acid, limiting further direct derivatization without additional activation steps .

Organic Synthesis Protecting Group Strategy Scaffold Derivatization

Optimal Application Scenarios for Ethyl 2,4-Dihydroxy-5,6,7,8-Tetrahydroquinazoline-6-Carboxylate Based on Differentiated Evidence


Medicinal Chemistry Programs Targeting CNS or Intracellular Kinases

Given its computed XLogP3-AA of -0.1 and only 2 hydrogen bond donors, this ethyl ester scaffold is better suited than the more polar carboxylic acid analog for designing brain-penetrant kinase inhibitors. The ester function can also act as a prodrug moiety, enhancing passive permeability before intracellular esterase-mediated release of the active acid metabolite [1].

Parallel Library Synthesis via Position-6 Derivatization

The ethyl ester of the target compound can be directly reacted with various amines to generate amide libraries without prior activation, a synthetic step that would require coupling reagents if starting from the free acid. This accelerates SAR exploration around the quinazoline 6-position.

Prodrug Design for Oral Bioavailability Optimization

The ester form inherently provides superior oral absorption potential relative to the carboxylic acid analog, as inferred from its optimal HBD count (≤2). This makes it a preferred intermediate for early-stage ADME optimization when testing tetrahydroquinazoline-based inhibitors in vivo.

Chemical Biology Tool Compound Preparation

The target compound's ester group enables conjugation to fluorescent probes or affinity tags (e.g., via hydrazide formation) more directly than the acid, supporting the development of chemical biology tools for target identification studies in cell lysates.

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